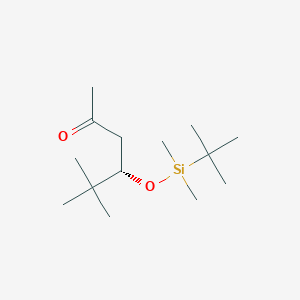
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve the starting alcohol in anhydrous dichloromethane.
- Add imidazole or triethylamine to the solution.
- Slowly add TBDMS-Cl to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted side reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond prevents the hydroxyl group from participating in chemical reactions, thereby allowing selective transformations of other functional groups in the molecule. The TBDMS group can be removed under acidic or basic conditions to regenerate the free hydroxyl group.
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Another silyl protecting group with similar properties.
Trimethylsilyl chloride (TMS-Cl): A smaller silyl protecting group used for similar purposes.
Uniqueness
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one is unique due to its specific structure, which provides steric hindrance and stability to the protected hydroxyl group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.
特性
分子式 |
C14H30O2Si |
|---|---|
分子量 |
258.47 g/mol |
IUPAC名 |
(4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C14H30O2Si/c1-11(15)10-12(13(2,3)4)16-17(8,9)14(5,6)7/h12H,10H2,1-9H3/t12-/m0/s1 |
InChIキー |
IQLVSRJKYJOMAY-LBPRGKRZSA-N |
異性体SMILES |
CC(=O)C[C@@H](C(C)(C)C)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(=O)CC(C(C)(C)C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


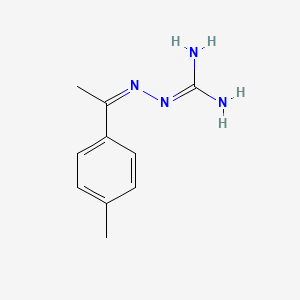
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
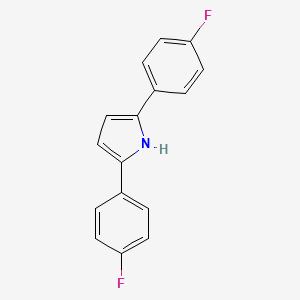
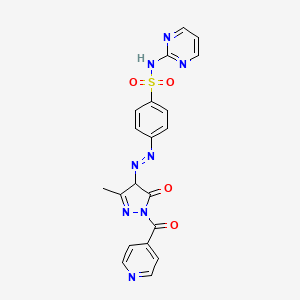
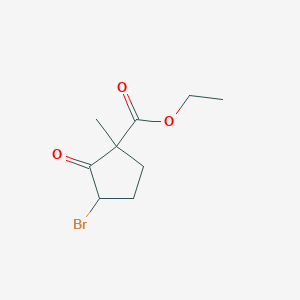
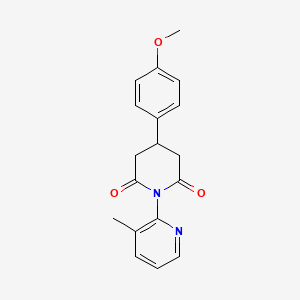
![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
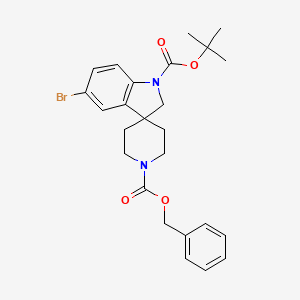


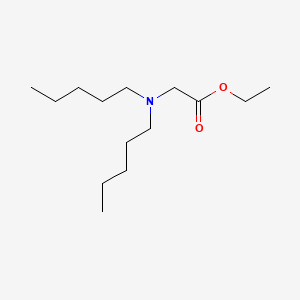
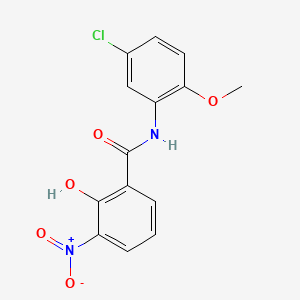
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
